N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, a piperidine ring, and a 4-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide typically involves multiple steps:
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Formation of the Cyanocyclopentyl Group: : This step involves the introduction of a cyano group to a cyclopentane ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
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Synthesis of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
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Coupling of the 4-Methylphenyl Group: : The 4-methylphenyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the 4-methylphenyl group and a suitable palladium catalyst.
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Final Assembly: : The final step involves coupling the cyanocyclopentyl group with the piperidine ring and the 4-methylphenyl group. This can be achieved through an amide bond formation reaction using reagents like carbodiimides (e.g., EDCI) and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions using catalysts like palladium on carbon.
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Substitution: : The aromatic 4-methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Halogenated or nitrated derivatives of the 4-methylphenyl group.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the piperidine ring and the 4-methylphenyl group suggests possible applications in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. The piperidine ring may interact with receptors or enzymes, modulating their activity. The cyano group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-{4-[(4-chlorophenyl)amino]piperidin-1-yl}acetamide: Similar structure with a chlorine atom instead of a methyl group.
N-(1-cyanocyclopentyl)-2-{4-[(4-fluorophenyl)amino]piperidin-1-yl}acetamide: Similar structure with a fluorine atom instead of a methyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the cyano group and the piperidine ring also provides distinct properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(4-methylanilino)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16-4-6-17(7-5-16)22-18-8-12-24(13-9-18)14-19(25)23-20(15-21)10-2-3-11-20/h4-7,18,22H,2-3,8-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZFSKMUXVPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCN(CC2)CC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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